molecular formula C12H18Cl3FN2 B2752170 N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1349717-01-6

N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No. B2752170
CAS RN: 1349717-01-6
M. Wt: 315.64
InChI Key: QMXGSLGJLCRZQX-UHFFFAOYSA-N
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Description

“N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride” is a chemical compound with the formula C12H16ClFN2・2HCl . It is primarily used for research and development .


Molecular Structure Analysis

The molecular formula of this compound is C12H16ClFN2・2HCl . This indicates that it contains 12 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 3 chlorine atoms . The molecular weight is 315.64 .

Scientific Research Applications

Synthesis and Evaluation in Drug Discovery

N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride and its derivatives have been explored for their potential in drug discovery, particularly for their antibacterial and antitubercular properties. For instance, derivatives of this compound have been evaluated for their efficacy against Mycobacterium tuberculosis, demonstrating bactericidal activity against both replicating and non-replicating forms of the bacterium. This research highlights the compound's role in the development of new therapeutic agents for tuberculosis (Odingo et al., 2014).

Chemical Synthesis and Structural Analysis

In the realm of organic chemistry, this compound serves as a key intermediate in the synthesis of complex molecules. Its structural and conformational analysis has been a subject of interest, facilitating the understanding of its reactivity and interaction with other chemical entities. Studies have detailed its role in the formation of compounds with potential pharmacological activities, such as antihistaminic agents (Janssens et al., 1985).

Mechanistic Insights in Organic Reactions

Research has also delved into the mechanistic aspects of reactions involving this compound, offering valuable insights into the kinetics and dynamics of nucleophilic substitutions. These studies contribute to a deeper understanding of reaction mechanisms, aiding in the optimization of synthetic routes for pharmaceuticals and other chemical products (Mancini et al., 1999).

Development of Diagnostic and Therapeutic Agents

Furthermore, derivatives of this compound have been explored in the development of diagnostic and therapeutic agents, particularly for diseases such as Alzheimer's. By inhibiting specific enzymes, these derivatives show promise in the management of neurological conditions, underscoring the versatility and potential of this compound in medical research (Shamsimeymandi et al., 2019).

Mechanism of Action

The mechanism of action for “N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride” is not specified in the sources I found. As it is a compound used for research and development, its mechanism of action would likely depend on the specific context of the research .

Safety and Hazards

This compound should be handled with care. If inhaled, the person should be moved to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed off with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions for “N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride” are not specified in the sources I found. As it is a compound used for research and development, its future directions would likely depend on the outcomes of the research it is involved in .

properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.2ClH/c13-12-7-10(14)2-1-9(12)8-16-11-3-5-15-6-4-11;;/h1-2,7,11,15-16H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXGSLGJLCRZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=C(C=C(C=C2)F)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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